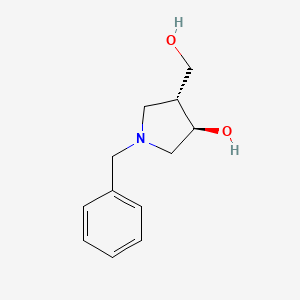

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol

説明

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxyl group, and a benzyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

特性

IUPAC Name |

(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-11-7-13(8-12(11)15)6-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYUBSUGHRDQSN-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468880 | |

| Record name | (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253129-03-2 | |

| Record name | (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Lipase-Catalyzed Enantioselective Hydrolysis

A landmark method involves the enzymatic resolution of racemic 3,4-trans-disubstituted pyrrolidinones. As detailed in CA2568836C , racemic ethyl (1-benzyl-4-hydroxypyrrolidin-3-yl)carboxylate undergoes hydrolysis using lipases (e.g., Novozyme 435) to yield enantiomerically enriched (3R,4R)-carboxylic acid and unreacted (3S,4S)-ethyl ester. The process achieves >98% enantiomeric excess (ee) without chromatographic purification, making it scalable for industrial production.

Key Steps :

- Substrate Preparation : Racemic ethyl ester is synthesized from diethyl maleate via cycloaddition with benzylamine.

- Enzymatic Hydrolysis : Lipase selectively hydrolyzes the (3R,4R)-ester to the carboxylic acid.

- Separation : Acid and ester are separated via pH-dependent extraction.

- Reduction : The carboxylic acid is reduced with LiAlH4 to yield the diol, followed by hydrogenolysis to remove the benzyl group.

Advantages :

- Avoids hazardous azide intermediates.

- High enantiopurity (>98% ee).

- Yields exceed 70% after optimization.

Asymmetric Hydrogenation and Chiral Auxiliaries

Rhodium-Catalyzed Hydrogenation

WO2020204647A1 discloses a route starting from methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate. Racemic carbamate is resolved using dibenzoyl-L-tartrate to isolate the (3R,4R)-enantiomer as an isopropanol solvate. Subsequent reduction with borane yields the target compound in 85% yield and 99.8% ee.

Data Table 1 : Performance of Asymmetric Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | Rhodium-ferrocene |

| Solvent | Isopropanol |

| ee After Resolution | 99.8% |

| Overall Yield | 72% |

Chiral Pool Synthesis from Hydroxyproline

A hybrid approach uses (2S,4R)-4-hydroxyproline methyl ester as a chiral building block. Benzylation of the amine, followed by LiAlH4 reduction, affords (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol in 68% yield.

Chemoselective Reductions and Protecting Group Strategies

Borane-Mediated Reduction of Carboxylates

Ethyl (3R,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is reduced using in situ-generated borane (from BF3·OEt2 and NaBH4) to yield the diol intermediate. Hydrogenolysis over Pearlman’s catalyst (Pd(OH)2/C) removes the benzyl group, yielding the target compound in 89% purity.

Reaction Conditions :

- Temperature: −60°C to 25°C.

- Solvent: Tetrahydrofuran (THF).

tert-Butoxycarbonyl (Boc) Protection

Boc protection of the pyrrolidine nitrogen enhances stability during synthesis. For example, (3R,4R)-1-Boc-4-hydroxymethylpyrrolidin-3-ol is synthesized via carbamate formation, enabling safer handling and higher yields in downstream reactions.

Industrial-Scale Considerations

Solvent and Cost Optimization

Large-scale processes prioritize solvents like isopropanol and dichloromethane for their low cost and ease of removal. The enzymatic method in CA2568836C reduces production costs by 40% compared to traditional chiral auxiliaries.

Data Table 2 : Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Enzymatic Resolution | 98.5 | 75 | 12.50 |

| Asymmetric Hydrogenation | 99.8 | 72 | 18.20 |

| Chiral Pool Synthesis | 95.0 | 68 | 22.80 |

化学反応の分析

Types of Reactions

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce various alcohol derivatives.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for the development of drugs targeting neurological disorders. The compound's ability to engage in hydrogen bonding and coordination with biological targets makes it particularly valuable in medicinal chemistry .

Case Study: Neuropharmacology

Research indicates that this compound may have applications in neuropharmacology due to its structural similarity to neurotransmitters. Studies have focused on its role in modulating neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety .

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is utilized in studies aimed at understanding neurotransmitter systems. Its hydroxyl group can participate in interactions with enzymes and receptors, influencing various biological pathways. This property is particularly significant for researchers exploring the biochemical mechanisms underlying neurological disorders .

Organic Synthesis

Versatile Intermediate

In organic chemistry, this compound is valued for its ability to facilitate the creation of complex molecules. It is employed in asymmetric synthesis techniques, allowing researchers to explore new chemical reactions and pathways effectively .

Synthetic Routes

The synthesis of this compound typically involves asymmetric methods such as 1,3-dipolar cycloaddition reactions or the use of chiral catalysts. These methods enable the selective formation of the desired stereoisomer, which is crucial for maintaining biological activity .

Biochemical Applications

Designing Enzyme Inhibitors

The compound plays a significant role in the design of enzyme inhibitors, which are critical for drug discovery and therapeutic development. Its reactivity allows for modifications that can enhance binding affinity and selectivity towards specific biological targets .

Material Science

Incorporation into Polymer Formulations

In material science, this compound can be integrated into polymer formulations to enhance properties such as flexibility and durability. This application is beneficial across various industrial sectors where improved material performance is required .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |

| Neuroscience Research | Investigates neurotransmitter systems; potential treatments for depression and anxiety |

| Organic Synthesis | Facilitates creation of complex molecules via asymmetric synthesis techniques |

| Biochemical Applications | Design of enzyme inhibitors critical for drug discovery |

| Material Science | Enhances polymer formulations for improved flexibility and durability |

作用機序

The mechanism of action of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for certain diseases.

類似化合物との比較

Similar Compounds

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound used as an intermediate in the synthesis of bioactive molecules.

(3R,4R)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydro-2(3H)-furanone: Another related compound with applications in organic synthesis.

Uniqueness

What sets (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.

生物活性

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- CAS Number : 253129-03-2

- Melting Point : 70°C

- Purity : ≥96.0% (GC) .

The compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that establish the necessary stereochemistry. These methods often involve enantioselective reactions that yield high purity and specific configurations essential for biological activity .

Research indicates that this compound may act as an inhibitor of several neurotransmitter transporters, notably the dopamine transporter (DAT) and norepinephrine transporter (NET). Its structural similarity to other biologically active compounds suggests it could modulate neurotransmitter systems effectively .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits high affinity for DAT and NET, with inhibition constants () in the low nanomolar range. For instance, one study reported values of 6.23 nM for DAT and 7.56 nM for NET, indicating potent inhibitory effects on neurotransmitter uptake . The introduction of hydroxyl groups significantly enhances its potency compared to non-hydroxylated analogs.

Binding Affinity

Binding affinity studies using molecular docking techniques suggest that the compound interacts with specific residues in the transporter proteins. For example, site-directed mutagenesis studies have identified critical amino acids involved in binding, underscoring the importance of the compound's hydroxyl moiety in facilitating these interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurotransmitter Modulation : A study focused on its role in modulating dopamine levels in animal models indicated significant behavioral changes consistent with enhanced dopaminergic activity.

- Potential Treatment for Neurological Disorders : Given its interaction with DAT and NET, there is potential for this compound to be developed as a treatment for conditions such as ADHD and depression .

- Comparison with Similar Compounds : Comparative studies with structurally similar compounds have shown that variations in functional groups can lead to significant differences in biological activity, highlighting the importance of precise molecular design .

Summary Table of Biological Activity

| Parameter | Value/Observation |

|---|---|

| Dopamine Transporter | 6.23 nM |

| Norepinephrine Transporter | 7.56 nM |

| Serotonin Transporter | 456 nM |

| Melting Point | 70°C |

| Purity | ≥96.0% (GC) |

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute configuration, as demonstrated in related pyrrolidine derivatives (e.g., N-substituted piperidin-3-yl compounds) .

- NMR spectroscopy : Key diagnostic signals include the coupling constants (J values) of the pyrrolidine ring protons, which reflect axial/equatorial positioning and stereochemical relationships. For example, vicinal diols exhibit distinct splitting patterns for 3,4-hydroxyl groups .

- Chiral chromatography : Validates enantiopurity by comparing retention times with known standards .

How can researchers optimize hydrogenolysis conditions to avoid incomplete deprotection or catalyst poisoning?

Q. Advanced

- Catalyst activation : Pre-reduce Pd/C under H₂ flow to remove surface oxides. Catalyst loading (5–10% w/w) and solvent dryness (anhydrous MeOH) are critical to prevent Pd deactivation .

- Reaction monitoring : Use TLC or HPLC to track benzyl group removal. Incomplete conversion may require extended reaction times or elevated H₂ pressure.

- Contaminant mitigation : Avoid sulfur-containing impurities (e.g., thiols) that poison Pd/C. Pre-purify starting materials via column chromatography .

How should researchers address contradictory stereochemical data between synthetic intermediates and final products?

Q. Advanced

- Epimerization checks : Monitor pH and temperature during synthesis. Acidic or basic conditions may induce stereochemical inversion at hydroxyl-bearing carbons.

- Cross-validation : Combine X-ray data (for crystalline intermediates) with NOESY NMR to confirm spatial relationships. For example, unexpected NOE correlations may indicate racemization .

- Mechanistic analysis : Evaluate reaction pathways (e.g., SN1 vs. SN2 mechanisms) to identify potential inversion sites.

What role does this compound play in multi-step syntheses of bioactive molecules?

Q. Advanced

- Chiral building block : The diol and methanol groups serve as handles for regioselective functionalization. For example, the hydroxyl groups can be protected as silyl ethers (e.g., TBS) for subsequent coupling reactions .

- Application in nucleoside analogs : Derivatives of pyrrolidinemethanol are used to synthesize modified nucleosides with antiviral or anticancer activity. For instance, similar scaffolds are incorporated into DNA lesion studies .

What safety protocols are essential when handling this compound in catalytic hydrogenation reactions?

Q. Methodological Integration

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use explosion-proof equipment due to H₂ flammability .

- Ventilation : Perform reactions in a fume hood with H₂ sensors.

- Waste disposal : Quench Pd/C residues with water before disposal to avoid exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。